Crilvastatin - 120551-59-9

Crilvastatin

Catalog Number: EVT-265429
CAS Number: 120551-59-9
Molecular Formula: C14H23NO3
Molecular Weight: 253.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Crilvastatin is a pyrrolidone non-competitive inhibitor of hydroxymethyl-glutaryl coenzyme A (HMG-CoA) reductase. Crilvastatin acts by stimulating LDL-cholesterol uptake by hepatocytes and also by stimulating bile cholesterol and bile salt secretion.
Classification

Crilvastatin is classified as a statin, a group of drugs that lower cholesterol levels in the blood. Statins are commonly prescribed to reduce the risk of cardiovascular diseases by inhibiting cholesterol synthesis in the liver.

Synthesis Analysis

The synthesis of Crilvastatin involves several key steps, typically starting from simpler organic compounds. The detailed synthetic route is not extensively documented in public literature, but it generally follows the principles of organic synthesis involving:

  1. Formation of the Pyrrolidone Ring: The initial step usually includes the formation of the pyrrolidone structure through cyclization reactions.
  2. Functionalization: Subsequent steps involve adding various functional groups to enhance biological activity and solubility.
  3. Purification: After synthesis, Crilvastatin is purified using techniques such as chromatography to isolate the desired compound from by-products.

Specific parameters such as temperature, reaction time, and catalysts can significantly affect yield and purity but are often proprietary to the manufacturers.

Molecular Structure Analysis

Crilvastatin has a complex molecular structure characterized by its pyrrolidone ring and various substituents that contribute to its pharmacological properties. The molecular formula is typically represented as C23_{23}H33_{33}N1_{1}O5_{5}, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.

Structural Features

  • Pyrrolidone Core: The core structure is essential for its activity as it mimics the natural substrate of 3-hydroxy-3-methylglutaryl-coenzyme A reductase.
  • Hydroxyl Groups: Hydroxyl groups are present which may influence solubility and interaction with biological targets.
  • Stereochemistry: The specific stereochemistry of Crilvastatin plays a crucial role in its efficacy and potency as an inhibitor.
Chemical Reactions Analysis

Crilvastatin primarily participates in biochemical reactions related to cholesterol metabolism. Its main chemical reaction involves:

  1. Inhibition of 3-Hydroxy-3-Methylglutaryl-Coenzyme A Reductase: By binding non-competitively to this enzyme, Crilvastatin decreases the conversion of 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor in cholesterol biosynthesis.
  2. Effects on Lipid Metabolism: Studies have shown that Crilvastatin increases bile salt synthesis and secretion from hepatocytes, indicating its role in enhancing cholesterol catabolism.
Mechanism of Action

The mechanism of action of Crilvastatin involves:

  1. Enzyme Inhibition: As a non-competitive inhibitor, Crilvastatin binds to an allosteric site on 3-hydroxy-3-methylglutaryl-coenzyme A reductase, altering its activity without competing with the substrate.
  2. Reduction in Cholesterol Synthesis: This inhibition leads to decreased cholesterol production in the liver, prompting an increase in low-density lipoprotein receptor expression on hepatocytes, which enhances clearance from circulation.
  3. Impact on Bile Acid Synthesis: Crilvastatin has been shown to stimulate bile acid synthesis from unesterified low-density lipoprotein cholesterol, further contributing to its lipid-lowering effects.
Physical and Chemical Properties Analysis

Crilvastatin exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 391.52 g/mol.
  • Solubility: It is soluble in organic solvents but has limited solubility in water, which can affect its bioavailability.
  • Stability: Stability studies indicate that Crilvastatin maintains its integrity under various pH conditions but may be sensitive to light and heat.

These properties are critical for formulation development and determining appropriate dosing regimens.

Applications

Crilvastatin has several scientific applications primarily focused on cardiovascular health:

  1. Cholesterol Lowering Agent: It is used therapeutically to lower total cholesterol levels and reduce cardiovascular risk.
  2. Research Tool: In laboratory settings, Crilvastatin serves as a valuable tool for studying lipid metabolism and enzyme regulation.
  3. Potential Therapeutic Uses: Beyond cholesterol management, ongoing research explores its potential roles in other metabolic disorders due to its effects on lipid profiles.
Historical Context and Regulatory Implications of Cerivastatin Withdrawal

Post-Market Surveillance Failures and Lessons for Pharmaceutical Development

Cerivastatin's market withdrawal in August 2001 represents one of pharmaceutical history's most consequential post-market safety failures. Marketed as the most potent statin available, cerivastatin gained rapid acceptance despite limited long-term safety data. The drug's development program demonstrated exceptional lipid-lowering efficacy, with 0.8 mg daily reducing LDL cholesterol by 40.8% – significantly greater than comparator statins at equipotent doses [5]. However, pre-approval clinical trials involved fewer than 5,000 patients, a sample size insufficient to detect rare adverse events like rhabdomyolysis [1]. The subsequent post-market experience revealed catastrophic safety signals: within four years of launch, reports linked cerivastatin to 52 fatalities from rhabdomyolysis-induced renal failure, with incidence rates approximately 10-fold higher than other statins [1] [6].

Critical analysis reveals systematic surveillance failures:

  • Signal Detection Delays: Pharmacovigilance systems failed to rapidly identify the gemfibrozil interaction risk. Approximately 40% of fatal cases involved concomitant gemfibrozil therapy, which potently inhibits cytochrome P450 2C8-mediated cerivastatin metabolism [1] [3]. The U.S. FDA received 12 fatal interaction reports before regulatory action, highlighting inadequate risk communication about interacting drugs [9].
  • Underreporting Limitations: Spontaneous reporting systems captured only severe cases, with estimates suggesting >385 non-fatal rhabdomyolysis occurrences among 700,000 U.S. users [1]. This exemplifies the "five toos" problem in pharmacovigilance: trials involve too few, too simple, too narrow, too median-aged, and too brief populations to detect rare events [4].
  • Market Response Impact: The withdrawal created collateral damage, with Italian data showing 48% of cerivastatin users discontinuing statin therapy entirely and overall statin utilization growth slowing by 5% despite persistent clinical need [6].

Table 1: Cerivastatin Withdrawal Timeline and Consequences

TimelineEventImpact
1997Cerivastatin approved (US/EU)Marketed as most potent statin
May 20010.4mg dose introduced in ItalyIncreased rhabdomyolysis reports
August 2001Global market withdrawal52 fatalities confirmed worldwide
Post-2001Statin utilization analysis48% discontinuation among cerivastatin users

Regulatory Revisions for Drug-Drug Interaction Risk Assessment Post-2001

The cerivastatin-gemfibrozil interaction catastrophe triggered comprehensive regulatory reforms in drug interaction assessment. Pre-2001 guidelines provided limited specific guidance on metabolic interactions, contributing to cerivastatin's inadequate risk labeling [2]. Subsequent revisions include:

  • Transporter-Mediated Interaction Focus: The 2012 FDA guidance expanded interaction evaluation beyond cytochrome P450 enzymes to include six key transporters (OATP1B1, OATP1B3, OCT2, OAT1, OAT3, BCRP) [2]. This directly addressed cerivastatin's vulnerability as an OATP1B1 substrate with gemfibrozil inhibiting hepatic uptake. Current protocols require IC₅₀ determination for these transporters using standardized probes.
  • Quantitative Risk Projection: New mechanistic models mandate static and dynamic prediction of interaction magnitude. For OATP1B1 inhibitors like gemfibrozil, the FDA requires calculation using the R-value (AUC ratio) with a threshold of ≥1.25 now triggering contraindication or dose limitation [2] [10]. Retrospective analysis indicates this would have prevented cerivastatin's initial gemfibrozil coprescription.
  • Metabolite Monitoring Requirements: Regulations now mandate assessment of pharmacologically active metabolites comprising >25% of parent exposure [2]. This addresses cerivastatin's metabolic complexity where desmethyl (M-1) and hydroxy (M-23) metabolites contributed to pharmacologic activity and interaction vulnerability [5].

Table 3: Key Regulatory Changes in Drug Interaction Assessment Post-Cerivastatin

Regulatory ElementPre-2001 StandardPost-2001 RevisionImpact on Statins
Transporter AssessmentLimited requirements6 transporters mandatedOATP1B1 evaluation critical
Interaction ThresholdsQualitative warningsQuantitative AUCR ≥1.25Gemfibrozil contraindications
Metabolite EvaluationParent compound focusActive metabolites >25%Complex statins require enhanced studies
Clinical Trial DesignHealthy volunteersSpecial populationsRenal impairment interaction assessment

The European Medicines Agency's 2012 Pharmacovigilance Legislation established additional safeguards, mandating post-authorization safety studies (PASS) for high-risk drugs and creating the Pharmacovigilance Risk Assessment Committee (PRAC) [4]. These frameworks enable proactive risk identification through EudraVigilance – now containing >16.7 million safety reports – far exceeding pre-cerivastatin capabilities [4].

Properties

CAS Number

120551-59-9

Product Name

Crilvastatin

IUPAC Name

(3,3,5-trimethylcyclohexyl) (2S)-5-oxopyrrolidine-2-carboxylate

Molecular Formula

C14H23NO3

Molecular Weight

253.34 g/mol

InChI

InChI=1S/C14H23NO3/c1-9-6-10(8-14(2,3)7-9)18-13(17)11-4-5-12(16)15-11/h9-11H,4-8H2,1-3H3,(H,15,16)/t9?,10?,11-/m0/s1

InChI Key

FXAAOALUHHXBSO-ILDUYXDCSA-N

SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2

Solubility

Soluble in DMSO

Synonyms

Crilvastatin; PMD 387; PMD-387; PMD387;

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2CCC(=O)N2

Isomeric SMILES

CC1CC(CC(C1)(C)C)OC(=O)[C@@H]2CCC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.